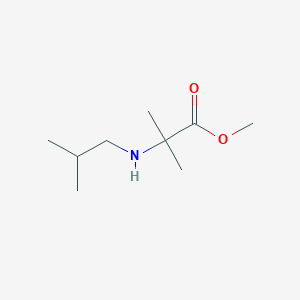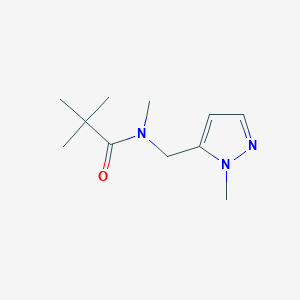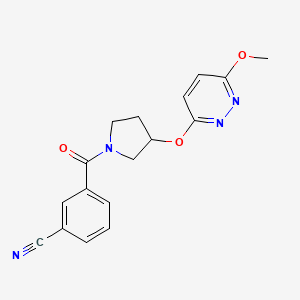
3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a methoxy group attached to a pyridazine ring . Pyridazine is a six-membered ring with two nitrogen atoms . The compound also has a carbonyl group attached to the pyrrolidine ring and a nitrile group attached to a benzene ring.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
Synthesis and Liquid Crystalline Behavior
A study by Ahipa et al. (2014) synthesized a series of luminescent compounds, including those with structures related to "3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile". These compounds exhibited potential as mesogens due to their liquid crystalline behavior, identified through polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction. The research revealed that these compounds, depending on their alkoxy chain length, could exhibit nematic or orthorhombic columnar phases, showing promise as materials with tunable liquid crystalline properties. Their blue-emitting optical properties and electrochemical characteristics suggest applications in optoelectronic devices (Ahipa et al., 2014).
Molecular Docking and Antimicrobial Activity
Research by Flefel et al. (2018) involved synthesizing novel pyridine and fused pyridine derivatives, performing in silico molecular docking screenings towards GlcN-6-P synthase, and evaluating their antimicrobial and antioxidant activities. Although the study does not directly involve "3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile", the methodology and the synthesized compounds' interactions with biological targets provide valuable insights into how similar compounds could be designed and evaluated for potential therapeutic applications (Flefel et al., 2018).
Photocatalytic Degradation Studies
Maillard-Dupuy et al. (1994) studied the TiO2 photocatalytic degradation of pyridine in water, identifying hydroxylation at specific positions and various aliphatic intermediates. This research underlines the environmental applications of photocatalytic processes involving pyridine derivatives for the removal of hazardous chemicals from water. Although "3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile" is not explicitly mentioned, the findings suggest potential research avenues for investigating the environmental degradation of similar compounds (Maillard-Dupuy et al., 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-5-6-16(20-19-15)24-14-7-8-21(11-14)17(22)13-4-2-3-12(9-13)10-18/h2-6,9,14H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYJMJQRDJLQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997215.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)
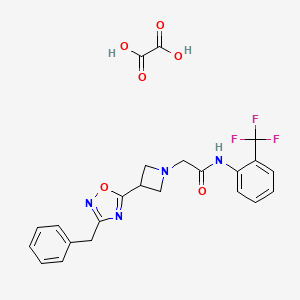
![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)
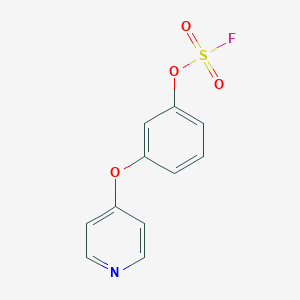
![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)
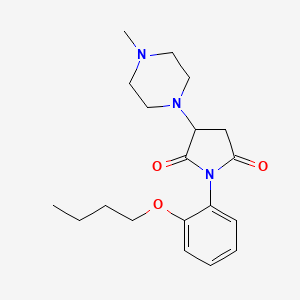
![1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2997229.png)
![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)

